molecular formula C21H17N5O7S B2576374 Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate CAS No. 847190-70-9

Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate

Cat. No. B2576374
CAS RN: 847190-70-9
M. Wt: 483.46
InChI Key: PVHWWPSFFWONMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H17N5O7S and its molecular weight is 483.46. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiprotozoal Activity

Research by Ismail et al. (2004) focuses on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds, which share structural motifs with the compound , exhibit significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents. This suggests that methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate could be explored for similar bioactivities. (Ismail et al., 2004)

Quantum Chemical Studies

Mamarakhmonov et al. (2016) conducted quantum chemical studies on pyrimidin-4-ones, providing insights into the electronic structures, molecular geometries, and reaction routes with nitrating agents of certain carboxylic acids and their esters in the thieno[2,3-d]pyrimidin-4-one series. This research demonstrates the potential for computational studies to predict the behavior of structurally similar compounds under different chemical reactions, which could be applicable to understanding the reactivity and synthesis pathways of the compound . (Mamarakhmonov et al., 2016)

Electrophilic Ipso-Substitution Reactions

Research on thieno[2,3-d]pyrimidin-4-ones by Zh. et al. (2013) explores electrophilic ipso-substitution reactions, revealing how the presence of substituents affects the reaction direction. This study provides a foundation for understanding the chemical reactivity of compounds with similar structures, including the potential for ipso-substitution reactions that could be relevant for modifying or synthesizing the compound under discussion. (Zh. et al., 2013)

Mechanism of Action

properties

IUPAC Name

methyl 5-[[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O7S/c1-24-17-15(19(27)25(2)21(24)29)18(34-10-13-8-9-14(33-13)20(28)32-3)23-16(22-17)11-4-6-12(7-5-11)26(30)31/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHWWPSFFWONMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(O4)C(=O)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.